Tert-butyl 2-(2-(4-bromophenyl)-2-hydroxyethylamino)acetate
Overview
Description
Tert-butyl 2-(2-(4-bromophenyl)-2-hydroxyethylamino)acetate is an organic compound that features a tert-butyl ester group, a bromophenyl group, and a hydroxyethylamino group
Biochemical Analysis
Biochemical Properties
Tert-butyl 2-(2-(4-bromophenyl)-2-hydroxyethylamino)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain cytochrome P450 enzymes, such as CYP1A2 . This inhibition can affect the metabolism of other compounds processed by these enzymes. Additionally, it may interact with proteins involved in cell signaling pathways, potentially altering their function and downstream effects.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins, leading to changes in gene expression patterns . This modulation can result in altered cellular functions, such as changes in cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific enzymes, inhibiting or activating their activity. For instance, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products may have different biological activities . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a specific dosage range produces the desired biological response, while exceeding this range leads to toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, cytochrome P450 enzymes play a crucial role in its biotransformation . The compound’s metabolism can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can impact its effectiveness and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization can affect its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-(4-bromophenyl)-2-hydroxyethylamino)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl bromoacetate and 4-bromophenylacetic acid.
Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the esterification process.
Esterification: The esterification reaction involves the reaction of tert-butyl bromoacetate with 4-bromophenylacetic acid in the presence of a base to form the desired ester compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-(4-bromophenyl)-2-hydroxyethylamino)acetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in the formation of various substituted derivatives.
Scientific Research Applications
Tert-butyl 2-(2-(4-bromophenyl)-2-hydroxyethylamino)acetate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-(4-bromophenyl)-2-hydroxyethylamino)acetate involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(4-bromophenyl)acetate: Similar structure but lacks the hydroxyethylamino group.
Tert-butyl 2-((4-bromophenyl)sulfonyl)acetate: Contains a sulfonyl group instead of a hydroxyethylamino group.
Tert-butyl 2-(4-bromophenyl)propanoate: Similar structure with a propanoate ester instead of an acetate ester.
Uniqueness
Tert-butyl 2-(2-(4-bromophenyl)-2-hydroxyethylamino)acetate is unique due to the presence of both the hydroxyethylamino and bromophenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl 2-[[2-(4-bromophenyl)-2-hydroxyethyl]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(18)9-16-8-12(17)10-4-6-11(15)7-5-10/h4-7,12,16-17H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADDKMHORFWMDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC(C1=CC=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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